molecular formula C19H20N2O4 B5501000 3-(4-isopropylphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide

3-(4-isopropylphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide

Cat. No.: B5501000
M. Wt: 340.4 g/mol
InChI Key: BCOXOZOGQBWQNH-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.14230712 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Controlled Radical Polymerization

Research into controlled radical polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, offers a pathway to synthesize thermoresponsive polymers with precise control over their properties. These methods enable the creation of polymers like poly(N-isopropyl acrylamide), which have applications in drug delivery systems due to their temperature-sensitive behavior (Convertine et al., 2004).

Corrosion Inhibition

Acrylamide derivatives have been studied for their efficacy as corrosion inhibitors, particularly for metals like copper in acidic solutions. These studies reveal how specific acrylamide derivatives can serve as effective mixed-type inhibitors, highlighting their potential in protecting metals from corrosion in various industrial applications (Abu-Rayyan et al., 2022).

Thermoresponsive Polymers

The synthesis of new acrylamide monomers bearing specific functional groups can lead to polymers whose solubility in water can be reversibly adjusted by stimuli such as pH and CO2. These thermoresponsive homopolymers have wide-ranging applications, from environmental to biomedical fields, due to their ability to respond to external stimuli (Jiang et al., 2014).

Heavy Metal Ion Removal from Aqueous Media

Hydrogels synthesized from acrylamide and its derivatives demonstrate the capacity to absorb heavy metal ions from water, showcasing their utility in environmental cleanup and water treatment technologies. These materials not only remove pollutants but can also be converted into hybrid hydrogels with catalytic abilities, further enhancing their applicability in reducing environmental pollutants (Javed et al., 2018).

Polymerization Mechanism Insights

Studies on the polymerization of acrylamide monomers offer insights into the mechanisms of action, including the effects of various catalysts and conditions on the polymerization process. These insights are crucial for developing new materials with tailored properties for specific applications, ranging from industrial manufacturing to biomedical engineering (Friedberger et al., 2012).

Properties

IUPAC Name

(E)-N-(4-methoxy-2-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(2)15-7-4-14(5-8-15)6-11-19(22)20-17-10-9-16(25-3)12-18(17)21(23)24/h4-13H,1-3H3,(H,20,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOXOZOGQBWQNH-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.